molecular formula C8H9N5 B1607721 7-Cyclopropyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine CAS No. 885949-41-7

7-Cyclopropyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

Cat. No. B1607721
CAS RN: 885949-41-7
M. Wt: 175.19 g/mol
InChI Key: RQSNDLLGHDLGLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Cyclopropyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine (7CPT) is a heterocyclic compound that has been extensively studied due to its potential therapeutic applications. It is a member of the triazole family, a group of compounds that are characterized by the presence of three nitrogen atoms in a six-membered ring structure. 7CPT is a synthetic compound that has been used in research studies for its anti-cancer, anti-inflammatory, and anti-viral properties.

Scientific Research Applications

Organic Building Blocks

This compound is used as an organic building block in chemical synthesis . It’s a part of a collection of unique chemicals provided to early discovery researchers .

RORγt Inverse Agonists

It exhibits activity as RORγt inverse agonists . RORγt is a nuclear receptor that plays a crucial role in the regulation of immune responses, and its inverse agonists are being explored for the treatment of autoimmune diseases .

PHD-1 Inhibitors

The compound acts as a PHD-1 inhibitor . PHD-1 is an enzyme involved in the regulation of hypoxia-inducible factors, which play a key role in cellular responses to low oxygen conditions .

JAK1 and JAK2 Inhibitors

It also acts as an inhibitor for JAK1 and JAK2 . These are types of Janus kinases, which are involved in the signaling pathways of various cytokines and growth factors .

Treatment of Cardiovascular Disorders

This compound is utilized in the treatment of cardiovascular disorders . It’s part of the ongoing research to find new therapeutic agents for these conditions .

Treatment of Type 2 Diabetes

It’s also used in the treatment of type 2 diabetes . This highlights its potential in the development of new drugs for metabolic disorders .

Treatment of Hyperproliferative Disorders

The compound is used in the treatment of hyperproliferative disorders . These are conditions characterized by the excessive growth of cells, and they include various types of cancer .

SARS-CoV-2 Main Protease Inhibitors

Interestingly, it has been reported as a potent SARS-CoV-2 Main protease inhibitor . This suggests its potential use in the development of treatments for COVID-19 .

properties

IUPAC Name

7-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5/c9-7-11-8-10-4-3-6(5-1-2-5)13(8)12-7/h3-5H,1-2H2,(H2,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQSNDLLGHDLGLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=NC3=NC(=NN23)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20377307
Record name 7-Cyclopropyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Cyclopropyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

CAS RN

885949-41-7
Record name 7-Cyclopropyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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